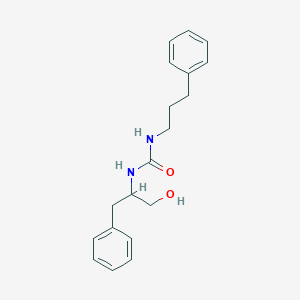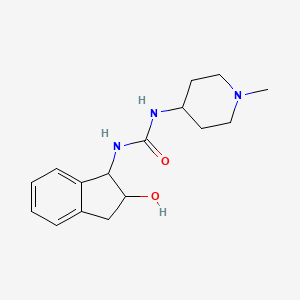
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea, also known as HPPU, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of science. HPPU is a urea derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea is not fully understood, but it has been suggested that 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. Additionally, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the reduction of inflammation. 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to have a high solubility in water, which makes it easy to administer in various experimental settings. However, one of the limitations of using 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea in lab experiments is its relatively low stability, which can lead to degradation over time.
Future Directions
There are several future directions for the study of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea. One potential direction is the further investigation of its potential therapeutic applications in cancer research, neurology, and immunology. Additionally, the development of more stable analogs of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea may improve its efficacy as a therapeutic agent. Finally, the investigation of the mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea may provide insight into its potential therapeutic targets and help guide the development of more specific and effective treatments.
Synthesis Methods
The synthesis of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been reported using various methods, including the reaction of 1-(1-hydroxy-3-phenylpropan-2-yl)urea with 3-bromopropylbenzene, and the reaction of 1-(1-hydroxy-3-phenylpropan-2-yl)urea with 3-chloropropylbenzene. The yield of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea varies depending on the method used, with the highest yield reported to be 85%.
Scientific Research Applications
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential therapeutic applications in various fields of science, including cancer research, neurology, and immunology. In cancer research, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential anti-inflammatory effects and has been shown to reduce inflammation in animal models of autoimmune diseases.
properties
IUPAC Name |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-15-18(14-17-10-5-2-6-11-17)21-19(23)20-13-7-12-16-8-3-1-4-9-16/h1-6,8-11,18,22H,7,12-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBBFLFSBTRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol](/img/structure/B6639422.png)
![(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6639434.png)

![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)


![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)